Aspterric acid

概要

説明

アスペルリック酸は、アスペルギルス・テレウス菌由来のセスキテルペノイド化合物です。この化合物は、特に分岐鎖アミノ酸経路のジヒドロキシ酸脱水酵素を標的にするユニークな除草特性により、大きな注目を集めています。 この酵素は、市販の除草剤では標的とされていません。そのため、アスペルリック酸は、新規除草剤開発の有望な候補となっています .

2. 製法

合成ルートと反応条件: アスペルリック酸の合成には、油性酵母株であるヤロウイア・リポリティカの宿主ゲノムに、4つの主要な遺伝子(A、B、C、D)を統合することが含まれます。この株は、テルペノイド生産に不可欠なアセチルCoAのフラックスが高いことから選択されました。 これらの遺伝子は、マーカーレスに統合され、HMG-CoAレダクターゼとファルネシルピロリン酸シンターゼの追加遺伝子コピーが過剰発現して、テルペノイド生産への炭素フラックスが強化されます .

工業生産方法: アスペルリック酸の工業生産はまだ実験段階です。ヤロウイア・リポリティカの遺伝子組み換え株は、アスペルリック酸を生産する際に課題に直面しており、しばしば異性体を生成しています。 これは、異種経路を微生物宿主へ導入することにおける課題が続いていることを示しています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of aspterric acid involves the integration of four key genes (A, B, C, D) into the host genome of Yarrowia lipolytica, an oleaginous yeast strain. This strain is chosen for its high acetyl-CoA flux, which is essential for terpenoid production. The genes are integrated markerlessly, and additional gene copies for HMG-CoA reductase and farnesyl pyrophosphate synthase are overexpressed to enhance carbon flux towards terpenoid production .

Industrial Production Methods: Industrial production of this compound is still in the experimental phase. The engineered strains of Yarrowia lipolytica have shown challenges in producing this compound, often yielding isomers instead. This highlights the ongoing difficulties in heterologous pathway introduction into microbial hosts .

化学反応の分析

反応の種類: アスペルリック酸は、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応は、さまざまな用途に合わせて化合物を修飾するために不可欠です。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: 求核置換反応には、水酸化ナトリウムまたはシアン化カリウムなどの試薬がしばしば使用されます。

主要な生成物: これらの反応で生成される主要な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールを生成する可能性があります。

4. 科学研究への応用

アスペルリック酸は、幅広い科学研究に応用されています。

化学: セスキテルペノイド生合成と酵素阻害の研究のためのモデル化合物として使用されます。

生物学: アスペルリック酸の除草特性により、植物生理学と抵抗性メカニズムの研究に役立つツールとなっています。

医学: 抗菌剤や抗癌剤としての可能性を探る研究が進行中です。

科学的研究の応用

Aspterric acid has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying sesquiterpenoid biosynthesis and enzyme inhibition.

Biology: this compound’s herbicidal properties make it a valuable tool for studying plant physiology and resistance mechanisms.

Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

Industry: this compound is being investigated for its use in developing environmentally friendly herbicides

作用機序

アスペルリック酸は、分岐鎖アミノ酸経路のジヒドロキシ酸脱水酵素を阻害することで、その効果を発揮します。この阻害は、必須アミノ酸の合成を阻害し、植物の成長を停止させます。 関与する分子標的と経路には、分岐鎖アミノ酸経路とジヒドロキシ酸脱水酵素が含まれます .

類似化合物:

アスペルリックAとB: これらは、同じ菌であるアスペルギルス・テレウスから単離された、生合成的に関連するセスキテルペンです.

アルテミヘジニック酸N: 類似の構造的特徴を持つエウデスマン型セスキテルペノイド.

ユニークさ: アスペルリック酸は、市販の除草剤では標的とされていない、ジヒドロキシ酸脱水酵素の特異的な阻害によってユニークです。 これは、新規の作用機序を持つ新たな除草剤開発のための貴重な候補となります .

類似化合物との比較

Aspterric A and B: These are biogenetically related sesquiterpenes isolated from the same fungus, Aspergillus terreus.

Artemihedinic Acid N: A eudesmane-type sesquiterpenoid with similar structural features.

Uniqueness: Aspterric acid is unique due to its specific inhibition of the dihydroxyacid dehydratase enzyme, a target not addressed by any commercial herbicide. This makes it a valuable candidate for developing new herbicides with novel modes of action .

生物活性

Aspterric acid, a carotane-type sesquiterpene, is a natural product derived from the fungus Aspergillus terreus. This compound has garnered attention due to its diverse biological activities, particularly in agricultural and medicinal applications. This article explores the biological activity of this compound, including its synthesis, herbicidal properties, and effects on cellular processes.

Chemical Structure and Synthesis

This compound is characterized by its unique sesquiterpene structure. The synthesis pathway for this compound has been engineered in various microbial systems, notably Yarrowia lipolytica and Saccharomyces cerevisiae, to enhance production efficiency. Researchers have introduced specific gene clusters related to this compound biosynthesis into these organisms, achieving notable yields through optimized fermentation conditions.

Table 1: Summary of this compound Synthesis Pathways

| Organism | Gene Clusters Involved | Yield (mg/L) | Reference |

|---|---|---|---|

| Yarrowia lipolytica | astA, astB, astC, astD | N/A | |

| Saccharomyces cerevisiae | sesquiterpene cyclase from Aspergillus taichungensis | 33.21 |

Herbicidal Activity

This compound has been identified as a potent herbicide that targets dihydroxy-acid dehydratase, an enzyme critical for plant survival. Its application has shown effectiveness in inhibiting the germination and growth of several weed species.

Table 2: Herbicidal Effects of this compound on Various Weeds

| Weed Species | Germination Inhibition (%) | Root Growth Inhibition (%) | Reference |

|---|---|---|---|

| Amaranthus tricolor | 85 | 90 | |

| Portulaca oleracea | 78 | 88 | |

| Bidens pilosa | 80 | 85 | |

| Lolium perenne | 75 | 80 | |

| Leptochloa chinensis | 82 | 87 |

Cellular Effects

Recent studies have demonstrated that this compound can induce transdifferentiation of pancreatic alpha cells into beta cells in zebrafish models. This suggests potential therapeutic applications in diabetes treatment through regenerative medicine approaches.

Case Study: Transdifferentiation Induction

- Model Organism : Zebrafish

- Observed Effect : Induction of alpha-to-beta cell conversion

- Mechanism : Potential modulation of signaling pathways involved in cellular differentiation

- Reference :

Inhibition of Pollen Development

This compound has also been found to inhibit pollen development in Arabidopsis thaliana, affecting meiosis and microspore stages. This property may provide insights into plant reproductive biology and potential applications in controlling flowering times in crops.

Table 3: Inhibition Concentrations for Pollen Development

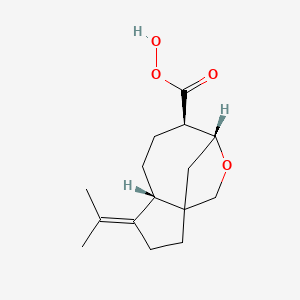

特性

IUPAC Name |

(5S,8R,9R)-4-propan-2-ylidene-10-oxatricyclo[7.2.1.01,5]dodecane-8-carboperoxoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-9(2)10-5-6-15-7-13(18-8-15)11(14(16)19-17)3-4-12(10)15/h11-13,17H,3-8H2,1-2H3/t11-,12+,13-,15?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVWWAIZPPESMM-WORDMNGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC23C1CCC(C(C2)OC3)C(=O)OO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C1CCC23[C@H]1CC[C@H]([C@@H](C2)OC3)C(=O)OO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67309-95-9 | |

| Record name | Aspterric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067309959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。